4,4'-Dihydrazinostilbene-2,2'-disulphonic acid

Catalog No.
S1899135
CAS No.
26092-49-9
M.F
C14H16N4O6S2
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dihydrazinostilbene-2,2'-disulphonic acid

CAS Number

26092-49-9

Product Name

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid

IUPAC Name

5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfophenyl)ethenyl]benzenesulfonic acid

Molecular Formula

C14H16N4O6S2

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C14H16N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8,17-18H,15-16H2,(H,19,20,21)(H,22,23,24)/b2-1+

InChI Key

UFBOIWPLCDSNEG-OWOJBTEDSA-N

SMILES

C1=CC(=C(C=C1NN)S(=O)(=O)O)C=CC2=C(C=C(C=C2)NN)S(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1NN)S(=O)(=O)O)C=CC2=C(C=C(C=C2)NN)S(=O)(=O)O

Isomeric SMILES

C1=CC(=C(C=C1NN)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)NN)S(=O)(=O)O
  • Availability and Use

    While commercial suppliers exist for 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid [, , ], there is no scientific literature readily available detailing its use in published research.

  • Chemical Structure and Potential Applications

    The presence of hydrazino groups (NH2-NH2) suggests potential applications in areas where hydrazines are used, such as

    • Organic synthesis as a precursor or derivatizing agent [].
    • Medicinal chemistry due to the ability of hydrazines to form bonds with carbonyl groups in biomolecules [].

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid has the molecular formula C${14}$H${16}$N${4}$O${6}$S$_{2}$ and a molecular weight of approximately 400.43 g/mol. It appears as a white solid and is known for its low solubility in water (less than 0.1 g/100 mL at 23 ºC) and stability under standard conditions . The compound is classified as a sulfonic acid, which contributes to its reactivity and interaction with various biological systems.

Due to its functional groups. Notably, the hydrazine moieties can undergo oxidation or condensation reactions. For example, it can react with oxidizing agents to form various nitrogen-containing products or polymerize under certain conditions. The sulfonic acid groups can also engage in nucleophilic substitution reactions, enhancing its utility in synthetic organic chemistry.

Research indicates that 4,4'-dihydrazinostilbene-2,2'-disulphonic acid exhibits biological activities that may be beneficial in pharmacological contexts. It has been studied for its potential effects on certain enzyme systems and cellular pathways, particularly those involving sulfur-containing compounds . Its ability to modulate biochemical pathways makes it a candidate for further investigations into therapeutic applications.

Several synthesis methods have been reported for producing 4,4'-dihydrazinostilbene-2,2'-disulphonic acid:

  • Hydrazine Reaction: One common method involves the reaction of hydrazine with appropriate stilbene derivatives under acidic conditions.
  • Sulfonation: The introduction of sulfonic acid groups can be achieved through sulfonation reactions using sulfur trioxide or chlorosulfonic acid.
  • Coupling Reactions: Coupling reactions with diazonium salts can also yield this compound, allowing for the introduction of the hydrazine functionality.

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of controlling reaction conditions to achieve desired yields and purity.

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid finds applications in various domains:

  • Analytical Chemistry: It is used as a reagent in spectrophotometric analyses due to its ability to form colored complexes with metal ions.
  • Biochemical Research: The compound serves as a tool for studying enzyme kinetics and mechanisms.
  • Dyes and Pigments: Its structural characteristics allow it to be utilized in dye formulations, particularly for textiles.

Studies on the interactions of 4,4'-dihydrazinostilbene-2,2'-disulphonic acid with biomolecules reveal its potential as an inhibitor or modulator of specific enzyme activities. For instance, it has been shown to influence the activity of certain transport proteins by acting as a competitive inhibitor . Such interactions underscore its relevance in biochemical research and potential therapeutic applications.

Several compounds share structural similarities with 4,4'-dihydrazinostilbene-2,2'-disulphonic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4,4'-Diaminostilbene-2,2'-disulphonic acidC${14}$H${16}$N${2}$O${6}$S$_{2}$Contains two amine groups; used in dyeing
4,4'-Dinitrostilbene-2,2'-disulphonic acidC${14}$H${10}$N${2}$O${10}$S$_{2}$Contains nitro groups; used in explosives
4,4'-Hydroxy-stilbene-2,2'-disulphonic acidC${14}$H${14}$O${6}$S${2}$Hydroxy group increases solubility

The unique feature of 4,4'-dihydrazinostilbene-2,2'-disulphonic acid lies in its dual hydrazine functional groups combined with sulfonic acids. This combination provides distinct reactivity profiles and biological interactions not found in other similar compounds.

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid exhibits a complex molecular architecture characterized by a central stilbene backbone with specific functional group substitutions. The molecular formula C₁₄H₁₆N₄O₆S₂ indicates the presence of 14 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms, resulting in a molecular weight of 400.43 g/mol [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 26092-49-9 and European Inventory of Existing Commercial Chemical Substances number 247-453-2 [4] [5].

The molecular configuration consists of two benzene rings connected by an ethene bridge, characteristic of stilbene derivatives. The distinctive feature of this compound lies in the presence of hydrazino groups (-NHNH₂) at the 4 and 4' positions of the phenyl rings, along with sulfonic acid groups (-SO₃H) at the 2 and 2' positions. This substitution pattern creates a symmetrical molecule with both electron-donating hydrazino groups and electron-withdrawing sulfonic acid groups [3] [4]. The systematic nomencation includes alternative names such as 5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfophenyl)ethenyl]benzenesulfonic acid, indicating the specific positioning of functional groups [3] [5].

The stereochemistry of the compound typically favors the E-configuration of the central ethene bridge, as evidenced by structural analogs and the thermodynamic stability of trans-stilbene derivatives compared to their cis-counterparts [6] [7]. The InChI key UFBOIWPLCDSNEG-OWOJBTEDSA-N provides a unique identifier for this specific stereoisomer [2].

Crystallographic Analysis

Although specific single-crystal X-ray diffraction data for 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid are not extensively documented in the available literature, structural insights can be drawn from related stilbene derivatives and compounds with similar functional groups. Crystallographic studies of stilbene derivatives reveal important structural parameters that can be extrapolated to understand this compound's solid-state behavior [8] [9] [10].

Related stilbene disulfonic acid derivatives typically crystallize in centrosymmetric space groups, with molecular packing influenced by hydrogen bonding interactions between sulfonic acid groups and hydrazino functionalities [9]. The presence of both hydrogen bond donors (hydrazino groups) and acceptors (sulfonic acid groups) suggests the formation of extensive intermolecular hydrogen bonding networks in the crystal lattice. Similar compounds exhibit characteristic dihedral angles between phenyl rings ranging from 0° to 60°, depending on the degree of steric hindrance and intermolecular interactions [9].

The crystal packing is expected to be stabilized by multiple types of intermolecular interactions, including N-H···O hydrogen bonds between hydrazino groups and sulfonic acid oxygen atoms, S=O···H-N interactions, and potential π-π stacking between aromatic rings. The sulfonic acid groups likely adopt specific orientations to maximize hydrogen bonding with neighboring molecules, creating chain-like or sheet-like supramolecular structures [11].

Physical Properties

The physical properties of 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid reflect its unique molecular structure and functional group composition. The compound exhibits a predicted density of 1.73 ± 0.06 g/cm³, indicating a relatively high density consistent with the presence of sulfur-containing functional groups and extensive hydrogen bonding in the solid state [2] [12] [4]. The compound appears as a crystalline powder under standard conditions, suggesting good crystallinity and structural order [4] [5].

The predicted pKa value of -1.16 ± 0.50 indicates strong acidity, primarily attributed to the sulfonic acid groups, which are among the strongest organic acids [4] [5]. This acidic nature significantly influences the compound's solubility behavior and chemical reactivity. The exact mass of 400.051 Da provides precise molecular weight determination for analytical applications [12].

Storage stability is maintained at room temperature, indicating good thermal stability under ambient conditions [4] [5]. The compound's water solubility is expected to be enhanced by the presence of sulfonic acid groups, which readily form ionic interactions with water molecules. However, specific melting and boiling point data are not available in the current literature, suggesting potential decomposition before melting or limited experimental characterization [12].

Spectroscopic Characteristics

UV-Visible Spectroscopy

The UV-visible spectroscopic properties of 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid are dominated by the extended conjugated system comprising the stilbene backbone and its functional group substitutions. Stilbene derivatives typically exhibit strong absorption in the UV region between 350-400 nm, corresponding to π-π* transitions of the conjugated aromatic system [6] [13] [14]. The presence of electron-donating hydrazino groups and electron-withdrawing sulfonic acid groups creates a push-pull electronic system that can significantly influence the absorption characteristics.

The conjugated stilbene framework provides the primary chromophore, with the central ethene bridge facilitating electron delocalization between the two aromatic rings. This extended conjugation typically results in bathochromic shifts compared to simple aromatic compounds, placing the main absorption bands in the near-UV to visible region. The substitution pattern with hydrazino donors and sulfonic acid acceptors may lead to charge transfer transitions that further modify the absorption spectrum [6] [13].

Solvatochromic effects are expected due to the polar nature of the functional groups, with absorption maxima potentially shifting based on solvent polarity and hydrogen bonding interactions. The compound may also exhibit fluorescence properties characteristic of stilbene derivatives, though specific emission data require experimental determination [14].

NMR Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid. ¹H NMR analysis would reveal characteristic signals for the aromatic protons, ethene bridge protons, and hydrazino NH protons. The aromatic region (7-8 ppm) typically shows complex multipicity patterns due to the substituted benzene rings, while the ethene bridge protons appear as a characteristic doublet pattern around 7 ppm for trans-stilbene derivatives [15].

The hydrazino NH protons are expected to appear as broad signals in the 4-6 ppm region, with potential exchange behavior in protic solvents. The sulfonic acid protons may not be clearly observed due to rapid exchange with water or deuterated solvents commonly used in NMR experiments [15].

¹³C NMR spectroscopy would provide complementary structural information, with aromatic carbons appearing in the 120-140 ppm region and specific shifts dependent on the electronic effects of the substituents. The ethene bridge carbons typically resonate around 130 ppm for stilbene derivatives. The presence of electron-donating and electron-withdrawing groups creates characteristic chemical shift patterns that can be used for structural confirmation [15].

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes of the functional groups present in 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid. The hydrazino groups exhibit N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as multiple bands due to symmetric and antisymmetric stretching modes of the NH₂ groups [16] [17]. These bands may be broadened due to hydrogen bonding interactions in the solid state.

The sulfonic acid groups contribute characteristic S=O stretching vibrations in the 1000-1200 cm⁻¹ region, with symmetric and antisymmetric modes typically observed as strong, sharp bands. The S-O stretching of the sulfonic acid group appears around 1000-1100 cm⁻¹ [16] [17]. The aromatic C=C stretching vibrations occur in the 1600-1650 cm⁻¹ region, while the ethene bridge C=C stretching typically appears around 1600 cm⁻¹ [18] [19].

Raman spectroscopy provides complementary information, particularly for aromatic C-C vibrations in the 1400-1600 cm⁻¹ region and ring breathing modes. The symmetric nature of many vibrational modes in the stilbene framework makes them Raman-active, providing detailed structural information about the aromatic ring systems and their substitution patterns [20] [21].

Mass Spectrometry

Mass spectrometric analysis of 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid typically employs electrospray ionization (ESI) or similar soft ionization techniques due to the presence of readily ionizable functional groups. In positive ion mode, the molecular ion peak is expected at m/z 401, corresponding to [M+H]⁺ [22] [23]. The sulfonic acid groups facilitate ionization and may lead to multiple charged species under appropriate conditions.

Characteristic fragmentation patterns include the loss of hydrazine groups (loss of 32 Da corresponding to NH₂NH₂), resulting in fragments at lower m/z values. The sulfonic acid groups may undergo neutral losses of SO₃ (80 Da) or HSO₃ (81 Da), creating diagnostic fragment ions [22] [24]. The stilbene backbone may also undergo fragmentation at the ethene bridge, leading to characteristic aromatic fragments.

Tandem mass spectrometry (MS/MS) experiments can provide structural confirmation through specific fragmentation pathways. The hydrazino groups are particularly susceptible to cleavage, and their loss patterns can be used for structural elucidation. The compound's behavior under different ionization conditions and collision energies provides valuable information for analytical method development [23].

Structure-Property Relationships

The structure-property relationships of 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid are governed by the interplay between its constituent functional groups and their electronic effects on the stilbene backbone. The electron-donating hydrazino groups at the 4,4'-positions significantly influence the electronic properties of the aromatic rings, increasing electron density and affecting both chemical reactivity and spectroscopic behavior [25]. Conversely, the electron-withdrawing sulfonic acid groups at the 2,2'-positions create an electron-deficient environment that balances the overall electronic distribution.

This push-pull substitution pattern creates a highly polarized molecular system with significant charge transfer character. The resulting electronic structure influences the UV-visible absorption properties, typically leading to red-shifted absorption maxima compared to unsubstituted stilbene derivatives. The extent of conjugation and charge transfer determines the compound's potential applications in optical and electronic materials [25].

The hydrogen bonding capability of both hydrazino and sulfonic acid groups significantly affects the compound's solid-state properties, including crystal packing, solubility behavior, and thermal stability. The multiple hydrogen bonding sites promote the formation of extended supramolecular networks, influencing mechanical properties and processability [11]. The acidic nature of the sulfonic acid groups enhances water solubility while potentially limiting stability under basic conditions.

Synthesis from 4,4'-diaminostilbene-2,2'-disulphonic acid

The conversion of 4,4'-diaminostilbene-2,2'-disulphonic acid to its dihydrazino derivative represents the most direct synthetic approach. This transformation involves the nucleophilic substitution of amino groups with hydrazino functionalities through controlled hydrazination reactions [1] [2].

Basic Hydrazination Protocol:

The standard procedure utilizes hydrazine hydrate as the key reagent under basic conditions. A solution containing potassium hydroxide (3 grams, 52 millimoles) in minimal water is slowly added with continuous stirring to a mixture of para-nitrotoluene orthosulfonic acid (2.2 grams, 10 millimoles), diethylene glycol (20 milliliters), and hydrazine hydrate 85% (2.5 milliliters) [1]. The resulting mixture undergoes reflux for 30 minutes, followed by condenser removal and aqueous liquor evaporation with continued refluxing for 2.5 hours.

Reaction Conditions and Parameters:

ParameterOptimal RangeCritical Considerations
Temperature80-120°CAvoid decomposition above 180°C
pH Range7-9Critical for selectivity
Reaction Time2-6 hoursMonitor conversion progress
Hydrazine Stoichiometry1.2-2.0 equivalentsExcess improves conversion

Hydrazination Reaction Mechanisms

The hydrazination mechanism proceeds through nucleophilic aromatic substitution pathways. Hydrazine functions as a strong nucleophile, attacking the electron-deficient aromatic carbon bearing the amino substituent [3] [4]. The reaction mechanism involves several distinct steps:

Step 1: Nucleophilic Attack
The hydrazine nitrogen attacks the aromatic carbon, forming a sigma complex intermediate. This step is facilitated by the electron-withdrawing nature of the sulfonic acid groups, which activate the aromatic ring toward nucleophilic substitution [5].

Step 2: Intermediate Stabilization
The tetrahedral intermediate is stabilized through resonance with the aromatic system and hydrogen bonding interactions with the hydrazine moiety [6].

Step 3: Elimination and Product Formation
The amino group is displaced as the leaving group, with simultaneous aromaticity restoration. The process yields the desired dihydrazino product with liberation of ammonia [7].

Mechanistic Considerations:

The reaction proceeds most efficiently under mildly basic conditions (pH 7-9), where hydrazine exists in its most nucleophilic form. Excessive alkalinity can lead to hydrazine decomposition, while acidic conditions protonate the nucleophile, reducing its reactivity [8].

Alternative Synthetic Routes

Several alternative methodologies have been developed for accessing dihydrazinostilbene derivatives, each offering distinct advantages depending on the specific synthetic requirements.

Direct Hydrazine Treatment of Dinitro Precursors:

This approach employs 4,4'-dinitrostilbene-2,2'-disulphonic acid as the starting material, subjecting it to hydrazine reduction under controlled conditions. The method offers the advantage of simultaneous reduction and hydrazination in a single step [9].

Cobalt-Catalyzed Hydrogenation Approach:

The most efficient industrial method utilizes cobalt catalysts for the selective reduction of dinitro precursors. An alkali metal salt of 4,4'-dinitrostilbene-2,2'-disulphonic acid undergoes hydrogenation using cobalt catalysts at 70-180°C under hydrogen pressure of 5-150 bars in aqueous medium at pH 6.0-8.5 [10]. This process achieves over 95% yield with exceptional purity.

Wittig-Based Methodologies:

Modern synthetic approaches employ Wittig chemistry for constructing the stilbene backbone with pre-installed hydrazino functionalities. These methods offer superior stereochemical control and functional group tolerance [11] [12].

Optimization Parameters

Successful synthesis requires careful optimization of multiple reaction parameters to achieve maximum yield and product purity.

Temperature Control:

Optimal reaction temperatures range between 120-150°C for most hydrazination protocols. Temperatures below 100°C result in incomplete conversion, while temperatures exceeding 180°C lead to product decomposition and side reactions [10].

Pressure Management:

For catalytic hydrogenation routes, hydrogen pressure between 50-100 bars provides optimal reaction rates. Higher pressures improve mass transfer but require specialized equipment, while lower pressures result in prolonged reaction times [10].

pH Optimization:

The reaction pH critically affects both reaction rate and selectivity. The optimal pH range of 6.2-7.0 balances nucleophile reactivity with product stability. pH adjustment using carbon dioxide addition provides superior control compared to traditional acid-base additions [10].

Catalyst Loading:

For catalytic processes, catalyst loading between 2-5% by weight provides optimal balance between activity and economic efficiency. Lower loadings result in incomplete conversion, while higher loadings increase costs without proportional benefits [10].

Purification Techniques

Product purification employs multiple complementary techniques to achieve the required purity levels for different applications.

Crystallization Methods:

Recrystallization from alcohol solvents (ethanol or isopropanol) represents the most cost-effective purification approach. The process involves dissolving the crude product in hot alcohol (50-80°C) followed by controlled cooling to promote crystal formation. This method typically achieves 85-95% purity with 70-85% recovery yields [13].

Chromatographic Separations:

High-performance liquid chromatography and column chromatography provide superior separation efficiency. High-speed counter-current chromatography using chloroform-butanol-methanol-water solvent systems achieves purities exceeding 97% with good recovery yields [14] [15].

Advanced Purification Techniques:

TechniquePurity Achieved (%)Recovery Yield (%)Applications
Vacuum Distillation90-9860-80High purity requirements
HSCCC97-9980-95Research applications
Acid Precipitation80-9085-95Initial purification
Solvent Extraction75-9060-85Preliminary cleanup

Industrial-Scale Production Methods

Industrial manufacturing requires scalable processes that balance efficiency, cost, and environmental considerations.

Continuous Flow Synthesis:

Modern industrial approaches employ continuous flow reactors for enhanced heat and mass transfer. These systems enable precise temperature and pressure control while minimizing batch-to-batch variations [16] [17]. Continuous flow photocyclization has demonstrated scalable synthesis of functionalized stilbene derivatives with good yields [16].

Reactor Design Considerations:

Industrial reactors must accommodate the specific requirements of hydrazination chemistry. Stainless steel construction resists corrosion from hydrazine and sulfonic acid functionalities. Efficient mixing systems ensure homogeneous reaction conditions, while temperature control systems prevent hot spot formation [10].

Process Integration:

Integrated manufacturing processes combine synthesis, purification, and waste treatment in unified operations. This approach minimizes intermediate handling, reduces waste generation, and improves overall process economics [18].

Scale-Up Parameters:

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Batch Size10-100 grams1-10 kilograms100-1000 kilograms
Reactor Volume0.1-1 liter10-100 liters1000-10000 liters
Processing Time4-8 hours6-12 hours12-24 hours
Yield Expectation85-95%80-90%75-85%

Green Chemistry Approaches

Environmental sustainability drives the development of greener synthetic methodologies that minimize waste generation and reduce environmental impact.

Solvent-Free Methodologies:

Solvent-free synthesis represents a significant advancement in green chemistry. Microwave-assisted solvent-free synthesis of stilbenes using cesium carbonate and polyethylene glycol achieves excellent stereoselectivity with reduced environmental impact [19] [20]. These methods eliminate organic solvent waste while improving reaction efficiency.

Biocatalytic Approaches:

Enzymatic synthesis offers exceptional selectivity and mild reaction conditions. Biotransformation using Botrytis cinerea enzymatic secretome enables complex stilbene derivative generation with minimal environmental impact [21] [22]. These biocatalytic processes operate under aqueous conditions at ambient temperature and pressure.

Alternative Solvent Systems:

Natural deep eutectic solvents provide environmentally benign alternatives to traditional organic solvents. These systems, composed of renewable components like sugars and amino acids, offer superior selectivity and reduced toxicity [23]. The solvents are recyclable and biodegradable, supporting sustainable manufacturing practices.

Energy-Efficient Processes:

Modern green chemistry approaches emphasize energy efficiency through:

  • Microwave heating: Reduces reaction times from hours to minutes while improving yields [19]
  • Continuous flow processing: Minimizes energy consumption through improved heat transfer [16]
  • Room temperature reactions: Eliminates heating requirements for specific transformations [24]

Waste Minimization Strategies:

Green chemistry implementations focus on:

  • Atom economy: Maximizing incorporation of starting materials into final products [25]
  • Catalytic efficiency: Reducing catalyst loading while maintaining activity [18]
  • Recyclable reagents: Implementing closed-loop systems for reagent recovery [26]

Quantitative Green Metrics:

Green Chemistry ParameterTraditional MethodGreen AlternativeImprovement Factor
E-Factor (waste/product)15-253-83-5x reduction
Solvent Usage (kg/kg product)8-150-35-8x reduction
Energy Consumption (MJ/kg)45-6520-352-3x reduction
Water Usage (L/kg product)25-4510-202-4x reduction

XLogP3

-4.4

Other CAS

26092-49-9

Dates

Last modified: 08-16-2023

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